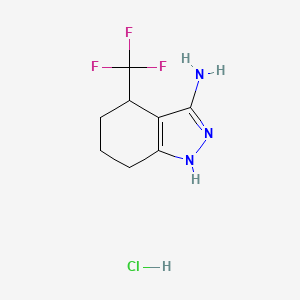
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The trifluoromethyl group enhances the lipophilicity, metabolic stability, and pharmacokinetic properties of the compound, making it valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a suitable indazole derivative with trifluoromethylating agents under controlled conditions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity, making the process more cost-effective and scalable .
Análisis De Reacciones Químicas
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the indazole ring .
Aplicaciones Científicas De Investigación
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases where the trifluoromethyl group can enhance drug efficacy and stability.
Mecanismo De Acción
The mechanism of action of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability. This interaction can lead to the modulation of various biological pathways, resulting in the desired therapeutic effects .
Comparación Con Compuestos Similares
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride can be compared with other similar compounds that contain the trifluoromethyl group. Some of these compounds include:
Fluoxetine: An antidepressant that also contains a trifluoromethyl group, enhancing its pharmacokinetic properties.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group that contributes to its anti-inflammatory effects.
Sorafenib: A cancer treatment drug that features a trifluoromethyl group, improving its efficacy and stability.
The uniqueness of this compound lies in its specific structure and the presence of the indazole ring, which can confer additional biological activities and properties compared to other trifluoromethyl-containing compounds.
Propiedades
Fórmula molecular |
C8H11ClF3N3 |
|---|---|
Peso molecular |
241.64 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H10F3N3.ClH/c9-8(10,11)4-2-1-3-5-6(4)7(12)14-13-5;/h4H,1-3H2,(H3,12,13,14);1H |
Clave InChI |
VNDQJMSTARDSGH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)NN=C2N)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


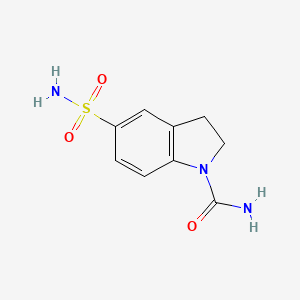
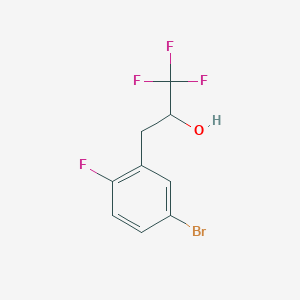
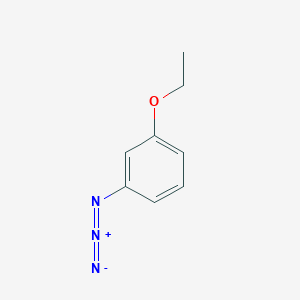
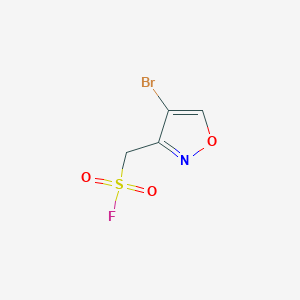
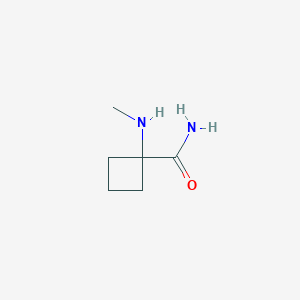

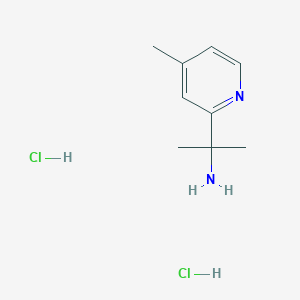
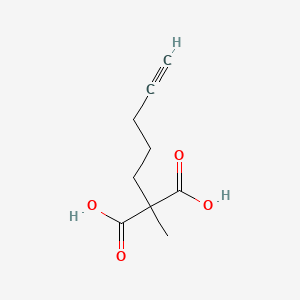
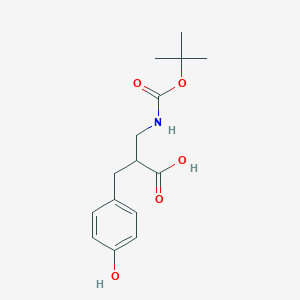
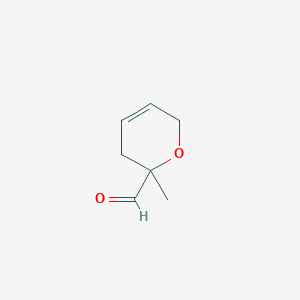
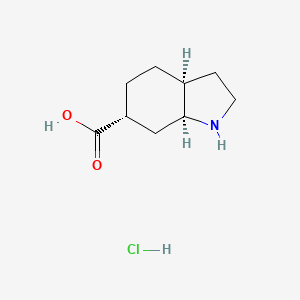
![3-Azaspiro[5.5]undecan-9-amine](/img/structure/B13514200.png)
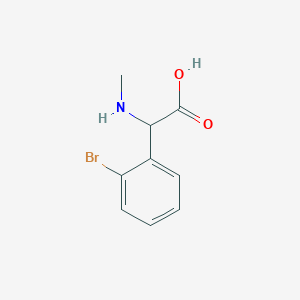
![Tert-butyl 2-[(2,6-dimethylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13514204.png)
